molecular formula C10H12N2O2 B3047275 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1368072-02-9

2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B3047275
CAS No.: 1368072-02-9
M. Wt: 192.21
InChI Key: BBFOISKFAREOEF-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS: 1368072-02-9) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₂ (MW: 192.21 g/mol) . Its structure comprises a partially saturated quinazoline core, featuring a methyl group at position 2 and a carboxylic acid moiety at position 6.

Synthesis and Characterization:
The compound is synthesized via multi-step routes involving high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) to ensure purity and structural integrity . Key intermediates include building blocks 1, 8, 9, and 14, as described in Schemes 1 and 2 of .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-5-8-4-7(10(13)14)2-3-9(8)12-6/h5,7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFOISKFAREOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743183
Record name 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368072-02-9
Record name 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of MTHQCA and its derivatives as effective anticancer agents. Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized several derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline and tested them on human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results demonstrated that certain derivatives exhibited IC50 values as low as 0.6 µM, indicating potent cytotoxic effects against these cancer cells .

CompoundCell LineIC50 (µM)
3aHeLa0.6
5aHT-290.027
2bA27800.019

This table summarizes the antiproliferative activity of selected compounds derived from MTHQCA against various cancer cell lines.

Role in Organometallic Chemistry

MTHQCA has also been explored for its applications as a ligand in organometallic complexes. Its ability to coordinate with metal centers enhances the catalytic activity of these complexes for various chemical reactions.

Research Findings

The incorporation of MTHQCA into organometallic frameworks has shown promising results in catalyzing reactions such as C-C bond formation and oxidation processes. The chiral nature of MTHQCA allows for the development of enantioselective catalysts, which are crucial in asymmetric synthesis .

Drug Development Potential

The structural features of MTHQCA make it a valuable scaffold for drug development, particularly in the search for new therapeutic agents targeting diseases like cancer and neurodegenerative disorders.

Case Study: COMT Inhibition

Another area of interest is the potential use of MTHQCA derivatives as catechol-O-methyltransferase (COMT) inhibitors. These compounds could be beneficial in treating conditions such as Parkinson’s disease by modulating dopamine levels .

Summary of Applications

The following table summarizes the primary applications of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid:

Application AreaDescription
Anticancer ResearchExhibits significant cytotoxicity against various cancer cell lines
Organometallic ChemistryActs as a ligand to enhance catalytic activities in chemical reactions
Drug DevelopmentPotential use as COMT inhibitors for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Features References
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid C₁₀H₁₂N₂O₂ -CH₃ (C2), -COOH (C6) Flexible tetrahydroquinazoline core; polar carboxylic acid enhances solubility.
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid C₁₀H₁₀ClNO₂ -Cl (C2), -COOH (C6) Chlorine substitution increases electronegativity; quinoline (not quinazoline) core.
6-Methylquinazoline-2-carboxylic acid hydrochloride C₁₀H₉ClN₂O₂ -CH₃ (C6), -COOH (C2), HCl salt Fully aromatic quinazoline; hydrochloride salt improves water solubility.
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate C₁₁H₁₄N₂O₄ -OEt (C6), -OH (C2, C4) Ester prodrug form; dihydroxy groups enable hydrogen bonding.
2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid C₁₂H₁₄N₂O₂ Cyclopropyl (C2), -COOH (C6) Bulky cyclopropyl group may sterically hinder target interactions.

Key Structural and Functional Differences

Aromatic vs. Tetrahydro Core
  • Fully Aromatic Quinazolines (e.g., 6-Methylquinazoline-2-carboxylic acid hydrochloride): Exhibit planar, rigid structures, favoring π-π stacking with aromatic residues in enzymes or receptors .
Substituent Effects
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances polarity and ionization at physiological pH, whereas ester derivatives (e.g., ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate) act as prodrugs with improved membrane permeability .
  • Halogen vs.

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name : 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
  • CAS Number : 1368072-02-9
  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.2145 g/mol

Structural Characteristics

The compound features a quinazoline ring structure that contributes to its reactivity and biological interactions. Its carboxylic acid functional group is crucial for its biological activity, influencing solubility and interaction with biological targets.

The biological activity of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is thought to involve modulation of various cellular pathways. Preliminary studies suggest that the compound may interact with specific enzymes and receptors, potentially affecting neurotransmitter release and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance:

CompoundActivity AgainstReference
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acidStaphylococcus aureus
Other quinazoline derivativesVarious bacterial strains

These findings indicate a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has shown that compounds similar to 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibit anti-inflammatory properties. A study evaluating novel hybrid amides revealed significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of quinazoline derivatives in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage.
  • Cancer Research : Another study explored the efficacy of quinazoline-based compounds as inhibitors of fatty acid synthase (FASN) in cancer cells. The findings suggested that these compounds could impair mitochondrial function and reduce cell viability in cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

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